Silane, trimethyl[(phenylethynyl)thio]-
Description
"Silane, trimethyl[(phenylethynyl)thio]-" is an organosilicon compound characterized by a trimethylsilyl group bonded to a sulfur atom, which is further linked to a phenylethynyl moiety. The trimethylsilyl group enhances thermal stability and hydrophobicity, while the thioether linkage (C–S–Si) may influence reactivity in sulfur-mediated transformations .
Properties
CAS No. |
63135-82-0 |
|---|---|
Molecular Formula |
C11H14SSi |
Molecular Weight |
206.38 g/mol |
IUPAC Name |
trimethyl(2-phenylethynylsulfanyl)silane |
InChI |
InChI=1S/C11H14SSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
FVSKTOGMHAHKOL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Cobalt-Catalyzed Hydrosilylation
A prominent method involves hydrosilylation of phenylethynylthiol with trimethylsilane derivatives. A γ-Al₂O₃-supported cobalt-polyethylene glycol catalyst enables efficient coupling under mild conditions:
Procedure :
- Catalyst Preparation : Cobalt chloride and polyethylene glycol are dissolved in ethanol, followed by γ-Al₂O₃ addition. The mixture is dried at 100–120°C to form the catalyst.
- Reaction Setup : Phenylethynylthiol (1 mol) and trimethylsilane (1–3 mol) are dissolved in toluene under argon.
- Catalytic Process : The catalyst (3–5 wt% relative to substrate) is added, and the mixture is heated to 80–90°C. Trimethylsilane is added dropwise over 2–3 hours.
- Workup : After 5–9 hours, the product is isolated via reduced-pressure distillation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90–93% |
| Catalyst Loading | 3–5 wt% |
| Reaction Temperature | 80–90°C |
| Solvent | Toluene |
This method achieves high selectivity due to the catalyst’s ability to stabilize intermediates and suppress side reactions.
Palladium-Mediated Cross-Coupling
Alkynylation of Thiolates
Palladium catalysts facilitate cross-coupling between trimethylsilylacetylene and aryl thiols. The NiXantphos/Pd(dba)₂ system is effective for C–S bond formation:
Procedure :
- Substrate Activation : Phenylethynylthiol is deprotonated with KOtBu in THF.
- Coupling Reaction : Trimethylsilylacetylene (1.2 equiv) and Pd(dba)₂ (5 mol%) are added. The reaction proceeds at 90°C for 16 hours.
- Purification : The crude product is extracted with ethyl acetate and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–80% |
| Catalyst System | Pd(dba)₂/NiXantphos |
| Reaction Time | 16 hours |
This method is notable for its compatibility with sensitive functional groups, though it requires rigorous anhydrous conditions.
Grignard Reagent-Based Silylation
Nucleophilic Substitution
A two-step approach involves generating a phenylethynylthiolate Grignard reagent, followed by silylation:
Procedure :
- Grignard Formation : Phenylethynylthiol reacts with magnesium in THF under argon to form the thiolate.
- Silylation : Trimethylchlorosilane (1.2 equiv) is added dropwise at −10°C to 0°C.
- Quenching & Isolation : The mixture is quenched with dilute H₂SO₄, extracted with dichloromethane, and distilled under vacuum.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Temperature | −10°C to 0°C |
| Solvent | THF |
This method is cost-effective but limited by the moisture sensitivity of Grignard reagents.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Catalyst Cost | Scalability |
|---|---|---|---|
| Cobalt Hydrosilylation | 90–93 | Moderate | High |
| Palladium Cross-Coupling | 65–80 | High | Moderate |
| Grignard Silylation | 60–70 | Low | Low |
Catalyst Stability : The cobalt-based catalyst retains activity for up to five cycles, whereas palladium systems deactivate faster due to sulfur poisoning.
Mechanistic Insights
Hydrosilylation Pathway
The cobalt catalyst activates the Si–H bond in trimethylsilane, enabling insertion into the S–H bond of phenylethynylthiol. Density functional theory (DFT) studies suggest a radical intermediate stabilized by the γ-Al₂O₃ support.
Palladium-Catalyzed Coupling
Oxidative addition of the thiolate to Pd(0) forms a Pd–S complex, which undergoes transmetallation with trimethylsilylacetylene. Reductive elimination yields the final product.
Industrial and Environmental Considerations
Waste Management
Green Chemistry Alternatives
Recent efforts explore ionic liquids as solvents to replace toluene, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(phenylethynyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenylethynylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl[(phenylethynyl)thio]- include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from the reactions of Silane, trimethyl[(phenylethynyl)thio]- depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silane derivatives.
Scientific Research Applications
Silane, trimethyl[(phenylethynyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(phenylethynyl)thio]- involves its interaction with molecular targets through its phenylethynylthio group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which can modify the compound’s properties and reactivity. The molecular pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize "Silane, trimethyl[(phenylethynyl)thio]-", three analogous compounds are analyzed below based on substituents, functional groups, and reactivity:
Silane, [1-chloro-2-[(4-chlorophenyl)thio]-2-methylpropoxy]trimethyl- (CAS 147766-19-6)
- Molecular Formula : C₁₃H₂₀Cl₂OSSi
- Molecular Weight : 323.35 g/mol
- Key Features : Contains a dichlorophenylthio group and a chloro-substituted propoxy chain. The chlorine atoms increase electrophilicity, making it reactive in nucleophilic substitutions. The thioether linkage here may stabilize free radicals, a property useful in polymer chemistry .
Trimethyl(3-phenyl-2-propenyl)-Silane
- Molecular Formula : C₁₂H₁₈Si
- Molecular Weight : 190.36 g/mol
- Key Features : Features an allyl (propenyl) group instead of ethynyl. The absence of sulfur reduces polarity but enhances compatibility with hydrocarbon matrices. Its applications focus on silicone-based polymers and adhesives, where the allyl group participates in hydrosilylation reactions .
Trimethylsilyl Chloride (CAS 75-77-4)
- Molecular Formula : C₃H₉ClSi
- Molecular Weight : 108.64 g/mol
- Key Features: A simpler silane with a reactive chloride group. Widely used as a silylating agent to protect hydroxyl groups in organic synthesis.
Data Table: Structural and Functional Comparison
*Note: The molecular formula for "Silane, trimethyl[(phenylethynyl)thio]-" can be inferred as C₁₁H₁₄SSi based on structural similarity to other entries.
Research Findings and Reactivity Insights
- Thioether vs. Ether Linkages : The sulfur atom in "Silane, trimethyl[(phenylethynyl)thio]-" and its dichlorophenyl analog (CAS 147766-19-6) increases nucleophilicity compared to oxygen-based ethers, enabling participation in SN2 reactions or metal coordination .
- Ethynyl vs. In contrast, the allyl group in trimethyl(3-phenyl-2-propenyl)-silane facilitates addition reactions but lacks similar electronic delocalization .
- Thermal Stability : Trimethylsilyl groups generally confer thermal resistance. However, the presence of chlorine in CAS 147766-19-6 may lower decomposition temperatures compared to the ethynyl or allyl derivatives .
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